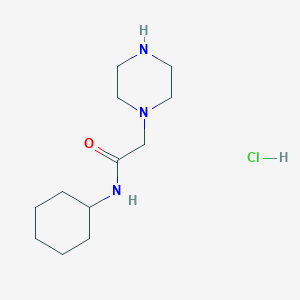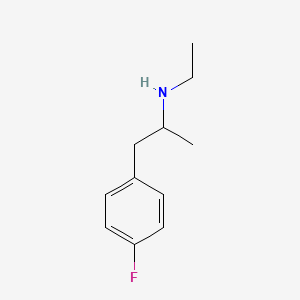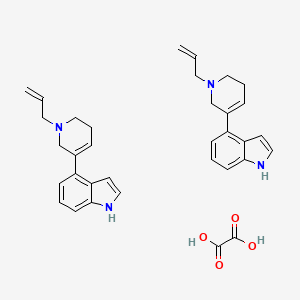
Moxnidazole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moxnidazole, ®-, is a stereoisomer of the compound Moxnidazole It is a derivative of 5-nitroimidazole, a class of compounds known for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moxnidazole, ®-, typically involves the following steps:
Formation of the Nitroimidazole Core: The initial step involves the nitration of imidazole to form 5-nitroimidazole.
Introduction of the Methylene Group: The nitroimidazole is then reacted with formaldehyde and a secondary amine to introduce a methylene bridge.
Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of Moxnidazole, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Moxnidazole, ®-, can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine, which is a common metabolic pathway in biological systems.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products:
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Moxnidazole, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.
Biology: Investigated for its effects on anaerobic bacteria and protozoa.
Medicine: Explored as a potential treatment for infections caused by anaerobic pathogens.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of Moxnidazole, ®-, involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes present in anaerobic organisms, making the compound selectively toxic to these pathogens. The primary molecular targets include DNA and various enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Metronidazole: Widely used for treating anaerobic infections.
Tinidazole: Known for its longer half-life and broader spectrum of activity.
Secnidazole: Noted for its single-dose treatment regimen.
Moxnidazole, ®-, stands out due to its unique stereochemistry, which may offer advantages in terms of selectivity and reduced side effects.
Properties
CAS No. |
738528-72-8 |
|---|---|
Molecular Formula |
C13H18N6O5 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1 |
InChI Key |
RILWUTQZRXWBOB-UWJMNNEMSA-N |
Isomeric SMILES |
CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


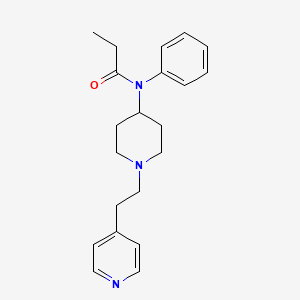
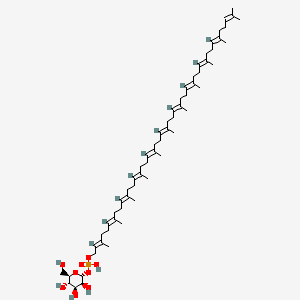
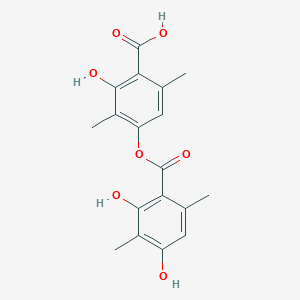
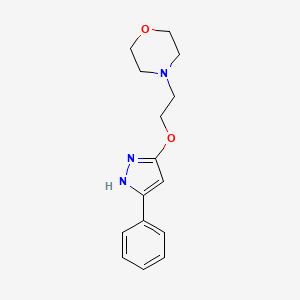
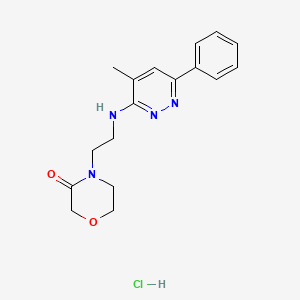
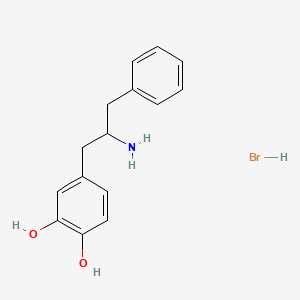
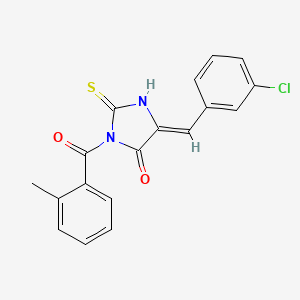

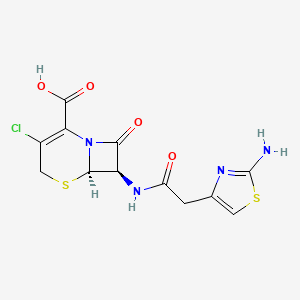
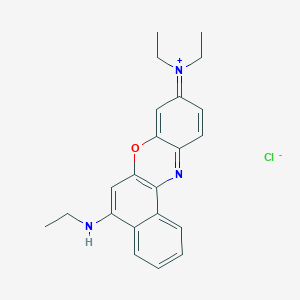
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
